3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid 3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 342046-29-1
VCID: VC3911110
InChI: InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
SMILES: CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Molecular Formula: C13H19NO3S
Molecular Weight: 269.36 g/mol

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid

CAS No.: 342046-29-1

Cat. No.: VC3911110

Molecular Formula: C13H19NO3S

Molecular Weight: 269.36 g/mol

* For research use only. Not for human or veterinary use.

3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid - 342046-29-1

Specification

CAS No. 342046-29-1
Molecular Formula C13H19NO3S
Molecular Weight 269.36 g/mol
IUPAC Name 3-(methylsulfanylcarbonylamino)adamantane-1-carboxylic acid
Standard InChI InChI=1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)
Standard InChI Key CFJDXKRKCMCKOD-UHFFFAOYSA-N
SMILES CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Canonical SMILES CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is (1s,3r,5R,7S)-3-(((methylthio)carbonyl)amino)adamantane-1-carboxylic acid, reflecting its adamantane core with stereospecific substitutions at the 1- and 3-positions . Its molecular formula, C₁₃H₁₉NO₃S, corresponds to a molecular weight of 269.36 g/mol . The adamantane framework confers rigidity, while the methylthiocarbonylamino (-NHCOSCH₃) and carboxylic acid (-COOH) groups introduce polar and hydrogen-bonding functionalities.

Structural Characterization

The compound’s structure is defined by the following identifiers:

  • InChI: 1S/C13H19NO3S/c1-18-11(17)14-13-5-8-2-9(6-13)4-12(3-8,7-13)10(15)16/h8-9H,2-7H2,1H3,(H,14,17)(H,15,16)

  • SMILES: CSC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O

  • InChIKey: CFJDXKRKCMCKOD-UHFFFAOYSA-N

The adamantane skeleton adopts a diamondoid lattice, with the carboxylic acid at position 1 and the methylthiocarbonylamino group at position 3. This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Computed and Experimental Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight269.36 g/mol
XLogP3-AA (Log P)1.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area91.7 Ų
Rotatable Bond Count3

The Log P value of 1.9 suggests moderate lipophilicity, balancing solubility in organic and aqueous media. The polar surface area of 91.7 Ų indicates potential membrane permeability challenges, a critical consideration for drug design .

Synthesis and Characterization

Analytical Characterization

Hypothetical characterization data would include:

  • NMR Spectroscopy: Distinct adamantane proton signals (δ 1.5–2.5 ppm) and carboxylic acid resonance (δ 12–13 ppm).

  • IR Spectroscopy: Stretches for -COOH (2500–3300 cm⁻¹) and thiocarbamate (1650–1750 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 269.36 (M⁺) .

Future Research Directions

Synthetic Optimization

  • Develop asymmetric synthesis routes to control stereochemistry.

  • Explore green chemistry approaches (e.g., solvent-free reactions).

Biological Screening

  • Evaluate in vitro antiviral activity against influenza or coronaviruses.

  • Assess cytotoxicity and pharmacokinetic profiles.

Computational Modeling

  • Perform molecular dynamics simulations to predict binding modes.

  • Calculate adsorption capacities for MOF applications.

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